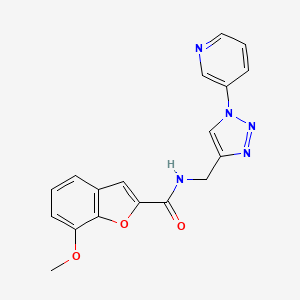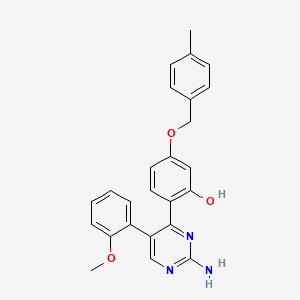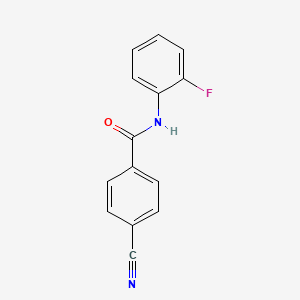
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative . It is a heteroaryl halide and is used only for scientific research experiments .
Synthesis Analysis
The synthesis of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid involves the use of 4-Bromo-1-methyl-1H-pyrazole . It may be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis
The molecular structure of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid can be represented by the SMILES stringCn1cc (Br)cn1 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of 4-bromo-1- (2-chloroethyl)-1H-pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid include a melting point of 93°C to 96°C, a boiling point of 250°C to 260°C, and a density of 1.558 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
Biological Activities on Rainbow Trout Alevins
A study investigated the biological activities of a newly synthesized pyrazoline derivative, which is similar to the compound , on rainbow trout alevins . The study found that these compounds have significant effects on the behavior and physiology of the alevins .
Antioxidant Activities
Pyrazoles and their derivatives, including the compound , have been found to exhibit antioxidant activities . They can help neutralize free radicals and reactive oxygen species (ROS), which are produced during routine metabolic pathways and can increase dramatically under cellular damage .
Anticonvulsant Activities
Pyrazoles and their derivatives have been reported to exhibit anticonvulsant activities . This makes them potentially useful in the treatment of conditions like epilepsy .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which are similar to the compound , have been synthesized and found to exhibit potent antileishmanial and antimalarial activities . These compounds could potentially be used in the development of new treatments for these diseases .
Inhibition Effects Against Plasmodium Berghei
Certain derivatives of the compound have shown to have inhibition effects against Plasmodium berghei, a parasite that causes malaria in certain species of mice . This suggests potential applications in the development of antimalarial drugs .
Synthesis of Solid Hexacoordinate Complexes
4-Bromopyrazole, a compound similar to the one , can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various areas of chemistry .
Safety and Hazards
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
properties
IUPAC Name |
4-(4-bromo-3-methylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVMWAYCTJGCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)
![N-[Cyano-(4-ethylphenyl)methyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2493484.png)



![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)


![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)
![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)